Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound. It is related to other compounds such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) and Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), which are used as precursors for aerosol-assisted CVD of mixed-conducting ceramic films .

Synthesis Analysis

The synthesis of similar compounds, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), has been reported. It was synthesized by the interaction of yttrium nitrate hydrate with TMHD in methanol solution .Molecular Structure Analysis

The molecular structure of similar compounds, such as tris-2,2,6,6-tetramethyl-heptane-3,5-dione indium, has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione, a component of the compound, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Aplicaciones Científicas De Investigación

Calorimetric Studies and Adduct Formation

Calorimetric titration studies have been conducted to understand the reactions of lanthanide shift reagents, including tris(2,2,6,6-tetramethylheptane-3,5-dionato)-europium(III) and -ytterbium(III), with organic substrates. These studies provide insight into the stability constants and thermodynamic properties of adduct formation, revealing how steric effects influence these reactions (Graddon & Muir, 1981).

Molecular Structure Analysis

DFT calculations have been performed to analyze the molecular structures of tris-2,2,6,6-tetramethyl-heptane-3,5-dionato complexes of lanthanides, revealing regularities in molecular parameters and the nature of chemical bonds. These studies help in understanding the preferred geometrical structures and potential energy surfaces for these complexes, contributing to our knowledge of coordination chemistry and material science (Sliznev, Belova, & Girichev, 2015).

Luminescence Sensing

Luminescence sensing capabilities of tris(β-diketonato)lanthanides have been explored, especially for biological substrates like glutamic acid, aspartic acid, and their dipeptides. These studies demonstrate the potential of lanthanide complexes in analytical applications, such as proteomics and food science, highlighting the unique advantages of near-infrared-emissive complexes (Tsukube, Yano, & Shinoda, 2009).

Surface Science

The deposition of volatile lanthanide complexes, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), on metal surfaces has been studied using scanning tunneling microscopy. These studies provide insights into the formation of well-ordered sub-monolayer films, expanding our understanding of molecular magnets and their applications in surface science (Isshiki et al., 2015).

Mecanismo De Acción

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound that primarily targets metal ions in various chemical reactions . The compound acts as a ligand, binding to these metal ions and forming stable complexes .

Mode of Action

The compound interacts with its targets through its bidentate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione . This ligand forms a chelate ring with the metal ion, resulting in a stable complex . The compound’s mode of action involves O-additions and C-additions .

Biochemical Pathways

The compound’s ability to form stable complexes with metal ions suggests it may influence metal-dependent biochemical pathways .

Pharmacokinetics

Its stability and reactivity suggest it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, including low-temperature gas-phase metal transport .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been studied in the gas phase, suggesting that its activity may be influenced by temperature and pressure

Propiedades

IUPAC Name |

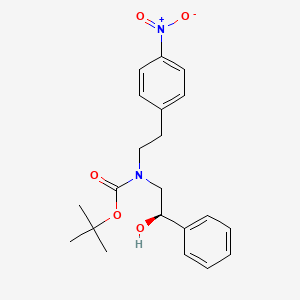

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.C10H22O5.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h3*7,12H,1-6H3;3-10H2,1-2H3;/b3*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKKVCDTOLQBDH-YCLPLZAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82LaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)